molecular formula C8H15NO2 B042732 Ethyl piperidine-3-carboxylate CAS No. 5006-62-2

Ethyl piperidine-3-carboxylate

Cat. No. B042732
CAS RN: 5006-62-2
M. Wt: 157.21 g/mol
InChI Key: XIWBSOUNZWSFKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl piperidine-3-carboxylate involves various strategies, including the gas-phase elimination kinetics, practical synthesis routes, and microbial reduction methods. One notable method involves the gas-phase elimination of ethyl piperidine-3-carboxylate over a temperature range of 369–450.3°C, demonstrating a first-order rate law and following a concerted six-membered cyclic transition state mechanism (Monsalve et al., 2006). Another approach highlights a practical synthesis from 1-methyl-1,2,3,6-tetrahydropyridine through an efficient formation of cis-fused oxazolidinopiperidine (Kim et al., 2001).

Molecular Structure Analysis

The molecular structure of ethyl piperidine-3-carboxylate and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Structural analyses have provided insights into the compound's conformation, intermolecular interactions, and stability under different conditions. For instance, the crystal structure determination and Hirshfeld surface analysis of related piperidin-4-one compounds reveal dominant intra and intermolecular C—H···O interactions and C—H···π interactions, which contribute to the crystal packing and stability of these molecules (R. V. & R. C., 2021).

Chemical Reactions and Properties

Ethyl piperidine-3-carboxylate undergoes various chemical reactions, including elimination, carbonylation, and nucleophilic substitution, influenced by its functional groups and molecular structure. These reactions are crucial for modifying the compound to obtain desired properties or functionalities for specific applications. The carbonylation reaction, for instance, demonstrates the compound's reactivity towards CO and ethylene under catalytic conditions, leading to novel carbonylated products (Ishii et al., 1997).

Scientific Research Applications

  • Antibacterial and Antituberculosis Agents : A compound ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate shows activity against Mycobacterium tuberculosis GyrB DNA gyrase, indicating potential for tuberculosis treatment (Jeankumar et al., 2013).

  • Analgesic Properties : Ethyl 3-phenyltropane-3-carboxylate hydrochloride, a tropane analogue of pethidine and related to piperidine compounds, exhibits promising analgesic properties and is 1-5 times as effective as morphine in certain tests (Casy & Coates, 1974).

  • Chemical Reactions and Alkylation : Ethyl 1-methyl 2-ethoxy 3-indole carboxylate acts as an alkylating reagent with nucleophiles like piperidine, exhibiting ester amidification with piperidine and showing sensitivity to steric effects (Deberly et al., 1975).

  • Stereochemistry and Microbial Reduction : Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate predominantly produces a stereospecific compound, which has implications in stereochemistry and pharmaceutical synthesis (Guo et al., 2006).

  • Visualisation of GABAergic Neurotransmission : A compound structurally related to piperidine-3-carboxylate may enable in vivo visualization of GABAergic neurotransmission, indicating potential in neurological studies and drug development (Schirrmacher et al., 2001).

  • Enzyme Inhibition : N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives are potent inhibitors for acetylcholinesterase, suggesting applications in treating conditions like Alzheimer's disease (Khalid et al., 2014).

  • Catalysis in Chemical Synthesis : Alkoxycarbonylpiperidines are used as N-nucleophiles in palladium-catalyzed aminocarbonylation, contributing to the synthesis of carboxamides and ketocarboxamides, important in pharmaceuticals and organic chemistry (Takács et al., 2014).

Future Directions

Piperidines, including Ethyl piperidine-3-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

ethyl piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWBSOUNZWSFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316669
Record name Ethyl nipecotate
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl piperidine-3-carboxylate

CAS RN

5006-62-2, 71962-74-8
Record name Ethyl nipecotate
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Record name Nipecotic acid ethyl ester
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Record name Ethyl piperidine-3-carboxylate (+-)-
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Record name Ethyl piperidine-3-carboxylate
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Record name Ethyl piperidine-3-carboxylate
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Synthesis routes and methods I

Procedure details

The above alcohol (5.4 g, 0.02 mol) was dissolved in toluene (160 ml) and triethylamine (7 ml) was added. Methanesulfonyl chloride (2.5 ml, 0.032 mol) was added dropwise and when addition was complete the reaction mixture was stirred for 2 h. Water was added and the phases were separated. The organic phase was dried (MgSO4) and the solvent evaporated in vacuo affording a residue which was dissolved in acetone (85 ml). To this solution (R)-3-piperidinecarboxylic acid ethyl ester tartrate (9.0 g, 0.03 mol) and potassium carbonate (7.0 g, 0.051 mol) were added and the mixture was heated at reflux temperature for 16 h. After cooling to room temperature and filtration on filter aid (celite) the solvent was removed by evaporation. The residue was dissolved in diethyl ether (100 ml) and extracted with a 5% tartaric acid solution (3×125 ml). The combined aqueous extracts were washed with diethyl ether and pH was adjusted to 7-8 with a potassium carbonate solution. The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml). The combined ethyl acetate extracts were washed with water, brine and dried (MgSO4). The solvent was evaporated in vacuo affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl!-3-piperidinecarboxylic acid ethyl ester, obtained as an oil. The residue was purified further by column chromatography on silica gel (65 g) using a mixture of dichloromethane and methanol (99.2:0.8) as eluent. Rf : 0.20 (SiO2 ; n-heptane/ethyl acetate=1:1).
Name
alcohol
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The above alcohol (5.4 g, 0.02 mol) was dissolved in toluene (160 ml) and triethylamine (7 ml) was added. Methanesulfonyl chloride (2.5 ml, 0.032 mol) was added dropwise and when addition was complete the reaction mixture was stirred for 2 h. Water was added and the phases were separated. The organic phase was dried (MgSO4) and the solvent evaporated in vacuo affording a residue which was dissolved in acetone (85 ml). To this solution (R)-3-piperidinecarboxylic acid ethyl ester tartrate (9.0 g, 0.03 mol) and potassium carbonate (7.0 g, 0.051 mol) were added and the mixture was heated at reflux temperature for 16 h. After cooling to room temperature and filtration on filter aid (celite) the solvent was removed by evaporation. The residue was dissolved in diethyl ether (100 ml) and extracted with a 5% tartaric acid solution (3×125 ml). The combined aqueous extracts were washed with diethyl ether and pH was adjusted to 7-8 with a potassium carbonate solution. The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml). The combined ethyl acetate extracts were washed with water, brine and dried (MgSO4). The solvent was evaporated in vacuo affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl!-3-piperidinecarboxylic acid ethyl ester, obtained as an oil. The residue was purified further by column chromatography on silica gel (65 g) using a mixture of dichloromethane and methanol (99.2:0.8) as eluent. Rf : 0.20 (SiO2 ; n-heptane/ethyl acetate=1:1).
[Compound]
Name
alcohol
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
85 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A mixture of the above crude chloride (1.14 g, 3.5 mmol), (R)-3-piperidinecarboxylic acid ethyl ester (L)-tartrate (1.05 g, 3.5 mmol), dried potassium carbonate (1.94 g, 14 mmol), sodium iodide (0.53 g, 3.5 mmol) and 2-butanone (15 ml) was heated at reflux temperature for 60 h. The reaction mixture was filtered, the filtrate washed with 2-butanone (10 ml) and the combined filtrates evapoated in vacuo. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and heptane (1:3) containing triethylamine (2.5%) as eluent. This afforded the product, (R)-1-(3-2-chloro-12H-dibenzo[d,g][1,3,6]dioxazocin-12-yl)-1-propyl)-3-piperidinecarboxylic acid ethyl ester (0.77 g, 49%) as an oil.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl piperidine-3-carboxylate
Reactant of Route 2
Ethyl piperidine-3-carboxylate
Reactant of Route 3
Ethyl piperidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl piperidine-3-carboxylate
Reactant of Route 5
Ethyl piperidine-3-carboxylate
Reactant of Route 6
Ethyl piperidine-3-carboxylate

Citations

For This Compound
93
Citations
A Monsalve, F Rosas, M Tosta, A Herize… - … journal of chemical …, 2006 - Wiley Online Library
… The products of the gas phase elimination of ethyl piperidine-3-carboxylate are described in reaction (6): 6 chemical structure image The experimental ratio of P f /P 0 from 1.8 to 2.8 with …
Number of citations: 4 onlinelibrary.wiley.com
J Zhang, P Zhang, X Liu, K Fang, G Lin - Bioorganic & medicinal chemistry …, 2007 - Elsevier
… Treatment of the crude 3a–d or 3′a–d with (R)-3-ethyl-piperidinecarboxylate gave (R)-ethyl-1-(2-diarylmethyl-thio)ethyl-piperidine-3-carboxylate 4a–d or (R)-ethyl-1-(3-diarylmethylthio)…
Number of citations: 19 www.sciencedirect.com
J Pabel, M Faust, C Prehn, B Wörlein… - …, 2012 - Wiley Online Library
A series of GABA uptake inhibitors related to (S)‐1‐{2‐[tris(4‐methoxyphenyl)methoxy]ethyl}piperidine‐3‐carboxylic acid [(S)‐SNAP‐5114], the most potent mGAT4 inhibitor known so …
GR Clemo, J Ormston, GR Ramage - Journal of the Chemical Society …, 1931 - pubs.rsc.org
… was best prepared from ethyl piperidine-3-carboxylate and p-… (n = 3) was prepared from ethyl piperidine-3-carboxylate and y… , (111) was prepared from ethyl piperidine-3carboxylate and …
Number of citations: 3 pubs.rsc.org
R Schirrmacher, W Hamkens, M Piel, U Schmitt - 2001 - download.uni-mainz.de
… To a solution of ethyl piperidine-3-carboxylate (2.48ml, 16mmol) in 1,4-dioxane (20ml) were subsequently added 2-bromo ethanol (1.13g, 16 mmol), potassium carbonate (6.63 g, 48 …
Number of citations: 2 download.uni-mainz.de
R Schirrmacher, W Hamkens, M Piel… - Journal of Labelled …, 2001 - Wiley Online Library
… To a solution of ethyl piperidine-3-carboxylate (2.48ml, 16mmol) in 1,4-dioxane (20ml) were subsequently added 2-bromo ethanol (1.13g, 16 mmol), potassium carbonate (6.63 g, 48 …
R Schirrmacher, W Hamkens… - Journal of Labelled …, 2000 - Wiley Online Library
… Ethvl (2ch drokvethvlìpiperidinezd:carbokvlate (3) To a solution of ethyl piperidine-3-carboxylate (248 ml, 16 mmol) in 1,4-dioxane (20 ml) were subsequently added 2-bromo ethanol (1. …
M Bänziger, S Klein, G Rihs - Helvetica chimica acta, 2002 - Wiley Online Library
… acid are observed with a simple sulfoxide of ethyl piperidine-3-carboxylate (7). … prepared in 52% yield from commercially available ethyl piperidine-3-carboxylate (7) by N-methylation …
Number of citations: 5 onlinelibrary.wiley.com
S RASOOL, G HUSSAIN, I AHMED - Asian Journal of Chemistry, 2015 - researchgate.net
… dine-3-carboxylate (1): Ethyl-1-[(4-chlorophenyl)sulfonyl] piperidine-3-carboxylate was synthesized by treating ethyl piperidine-3-carboxylate (a) (0.05 mol) with 4-chlorobenzene …
Number of citations: 0 www.researchgate.net
AUR REHMAN, K Nafeesa… - Turkish Journal of …, 2018 - journals.tubitak.gov.tr
… Using 4-chlorobenzene sulfonyl chloride (1) and ethyl piperidine-3-carboxylate (2), ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate (3) was synthesized and converted into 3,4,…
Number of citations: 2 journals.tubitak.gov.tr

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